An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole-2,3-dione
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Reactive Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone of innovation. Its inherent aromaticity and diverse functionalization potential have rendered it a privileged structure in numerous therapeutic agents and functional materials. Within this family, the 1H-Pyrrole-2,3-dione core, an α-oxo γ-lactam, presents a particularly intriguing and highly reactive synthon for the construction of complex heterocyclic systems. While extensive research has been dedicated to its substituted derivatives, this guide aims to provide a comprehensive understanding of the fundamental physicochemical properties of the parent 1H-Pyrrole-2,3-dione, drawing upon experimental data from its analogues and computational insights to illuminate the core characteristics of this versatile molecule. This document is designed to be a practical resource for researchers, offering not just data, but a deeper understanding of the causality behind its chemical behavior and strategic insights for its application in synthesis and drug discovery.
Molecular Structure and Theoretical Insights
The 1H-Pyrrole-2,3-dione molecule, with the chemical formula C₄H₃NO₂, possesses a planar five-membered ring containing a nitrogen atom, and is characterized by the presence of two adjacent carbonyl groups at the 2- and 3-positions. This arrangement results in a unique electronic distribution that dictates its reactivity.
Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₂ | PubChem[1] |
| Molecular Weight | 97.07 g/mol | PubChem[1] |
| IUPAC Name | 1H-pyrrole-2,3-dione | PubChem[1] |
| Canonical SMILES | C1=CNC(=O)C1=O | PubChem[1] |
| InChI Key | WIFCKLPZYYALGY-UHFFFAOYSA-N | PubChem[1] |
The presence of the electron-withdrawing dione functionality significantly influences the aromaticity of the pyrrole ring. The lone pair of electrons on the nitrogen atom participates in resonance, contributing to a degree of aromatic character. However, this is counteracted by the strong inductive and mesomeric effects of the carbonyl groups. This electronic tug-of-war is central to the molecule's reactivity profile.
Physicochemical Properties: An Extrapolative Approach
Direct experimental data for the unsubstituted 1H-Pyrrole-2,3-dione is scarce in the literature, likely due to its inherent reactivity and potential instability. However, by examining its substituted derivatives and related structures, we can infer its key physicochemical properties.
Physical State and Melting Point
Substituted pyrrole-2,3-diones are typically crystalline solids. For instance, 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione has a melting point of 131 °C, while 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione melts at 137 °C[2]. A related fused ring system, 1H-pyrrolo[2,3-b]pyridine-2,3-dione, exhibits a melting point of 225-230 °C with decomposition[3]. Based on these observations, it is reasonable to predict that the unsubstituted 1H-Pyrrole-2,3-dione is a solid at room temperature with a moderately high melting point.
Solubility
The solubility of pyrrole derivatives is largely dictated by the nature of their substituents. The parent pyrrole has low solubility in water but is soluble in many organic solvents like ethanol, diethyl ether, and benzene[4][5]. Given the polar nature of the dione functionality, 1H-Pyrrole-2,3-dione is expected to exhibit moderate solubility in polar organic solvents such as acetone, ethyl acetate, and alcohols. Its solubility in nonpolar solvents is likely to be limited. For substituted derivatives, the solubility can be tuned; for example, recrystallization from toluene or 2-propanol is reported for certain substituted pyrrole-2,3-diones[2].
Acidity (pKa)
The NH proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17.5 for the parent pyrrole[6]. The presence of two electron-withdrawing carbonyl groups in 1H-Pyrrole-2,3-dione is expected to significantly increase the acidity of the N-H proton, making it more amenable to deprotonation by moderate bases. For comparison, the related compound 1H-Pyrrole-2,3-dicarboxylic acid has a predicted pKa of 3.07[7]. This enhanced acidity is a key feature to consider in its synthetic applications.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of a pyrrole-2,3-dione is dominated by the stretching vibrations of its carbonyl groups. Substituted derivatives typically show multiple strong absorption bands in the region of 1650-1780 cm⁻¹ [2]. For example, 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione displays four distinct C=O stretching bands at 1774, 1722, 1701, and 1652 cm⁻¹[2]. The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3400 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the unsubstituted 1H-Pyrrole-2,3-dione is expected to be relatively simple, showing signals for the two vinyl protons and the N-H proton. The chemical shifts of the ring protons will be downfield compared to parent pyrrole (δ ~6.2-6.7 ppm) due to the deshielding effect of the carbonyl groups. The N-H proton signal is expected to be broad and its chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will be characterized by two downfield signals for the carbonyl carbons, typically in the range of δ 160-190 ppm [2]. The signals for the sp² carbons of the pyrrole ring will also be observed. For instance, in a substituted derivative, the C2 and C3 carbonyl carbons resonate at approximately 173.7 and 182.2 ppm, respectively[2].
UV-Visible Spectroscopy
The parent pyrrole exhibits strong UV absorption bands around 210 and 240 nm, corresponding to π-π* transitions[8]. The extended conjugation and the presence of carbonyl groups in 1H-Pyrrole-2,3-dione are expected to shift these absorptions to longer wavelengths (a bathochromic shift). The exact position of the absorption maxima will be influenced by the solvent polarity.
Chemical Reactivity and Synthetic Applications
The 1H-Pyrrole-2,3-dione core is a highly versatile building block in organic synthesis, primarily due to its electrophilic nature. The presence of two adjacent carbonyl groups and an activated C=C bond makes it susceptible to a variety of nucleophilic and cycloaddition reactions.
Synthesis of the 1H-Pyrrole-2,3-dione Scaffold
A common synthetic route to substituted 1H-pyrrole-2,3-diones involves the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with ureas or amides. This reaction proceeds via a Michael-type addition of the nitrogen nucleophile to the furan-dione ring, followed by the elimination of water to yield the pyrrole-2,3-dione derivative[2].
Figure 1. General synthesis of substituted 1H-pyrrole-2,3-diones.
Experimental Protocol: Synthesis of 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione [2]
-
To a solution of 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione (1 mmol) in 30 mL of distilled benzene, add N,N-dimethylurea (1 mmol).
-
Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
-
After completion, remove the solvent by evaporation under reduced pressure.
-
Treat the oily residue with dry diethyl ether to precipitate the crude product.
-
Purify the crude product by recrystallization from toluene to obtain the pure pyrrole-2,3-dione.
Causality Behind Experimental Choices: The use of benzene as a solvent facilitates the azeotropic removal of water, driving the equilibrium towards the formation of the pyrrole-2,3-dione. Diethyl ether is used for precipitation as the product is typically insoluble in it, allowing for easy separation from the reaction mixture. Recrystallization from a suitable solvent like toluene ensures high purity of the final product.
Reactivity as a Michael Acceptor
The electron-deficient C4=C5 double bond in 1H-pyrrole-2,3-diones makes them excellent Michael acceptors. They readily react with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a cornerstone for the synthesis of more complex heterocyclic systems.
Cycloaddition Reactions
1H-Pyrrole-2,3-diones are valuable partners in cycloaddition reactions. They can act as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the stereoselective construction of polycyclic and spirocyclic compounds, which are of significant interest in drug discovery[9][10][11].
Figure 2. Key reactivity pathways of the 1H-pyrrole-2,3-dione scaffold.
Stability and Handling
The high reactivity of the 1H-pyrrole-2,3-dione core suggests that the unsubstituted parent compound may have limited stability. The presence of the dione functionality makes the ring susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening[12]. Substituted derivatives are generally more stable and can be isolated and stored. It is advisable to handle these compounds in a dry, inert atmosphere and to store them protected from light and moisture to prevent degradation.
Applications in Drug Discovery and Materials Science
The 1H-pyrrole-2,3-dione scaffold is a valuable building block in the synthesis of biologically active molecules. Its structural similarity to isatin (1H-indole-2,3-dione), a well-known privileged structure in medicinal chemistry, underscores its potential in drug discovery[2][13][14]. Derivatives of pyrrole-2,3-diones have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents[15][16][17]. The ability to readily generate molecular complexity from this scaffold makes it an attractive starting point for the development of novel therapeutics.
In materials science, the electronic properties of the pyrrole ring, which can be tuned by substitution, make pyrrole-based compounds interesting candidates for organic electronics.
Conclusion and Future Outlook
1H-Pyrrole-2,3-dione is a reactive and versatile heterocyclic scaffold with significant potential in organic synthesis, medicinal chemistry, and materials science. While detailed physicochemical data for the unsubstituted parent compound is limited, a clear understanding of its properties can be extrapolated from the extensive studies on its derivatives. The unique electronic nature of the dione functionality imparts a rich and diverse reactivity, making it a powerful tool for the construction of complex molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of the 1H-pyrrole-2,3-dione core is poised to play an increasingly important role in the development of next-generation chemical entities. Further investigation into the properties and reactivity of the parent compound and its derivatives will undoubtedly unlock new avenues for innovation.
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